molecular formula C26H22O7 B3529290 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3529290
M. Wt: 446.4 g/mol
InChI Key: AYPHZWUPUBKPJR-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the formation of the chromone core One common approach is the Kostanecki acylation reaction, which involves the condensation of salicylaldehyde with acetophenone in the presence of an acid catalyst to form the chromone structure

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.

Biology: Biologically, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has shown promise in biological assays. It exhibits antioxidant properties, which can help in protecting cells from oxidative stress.

Medicine: Medically, this compound has potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and properties can be leveraged to create innovative products.

Mechanism of Action

The mechanism by which 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound's ability to modulate these pathways contributes to its biological activities.

Comparison with Similar Compounds

  • 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate

  • (8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid

  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Uniqueness: Compared to similar compounds, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its specific substitution pattern and the presence of the trimethoxybenzoate group. This unique structure contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-20(32-26(28)17-12-21(29-2)25(31-4)22(13-17)30-3)11-10-18-19(14-23(27)33-24(15)18)16-8-6-5-7-9-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHZWUPUBKPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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